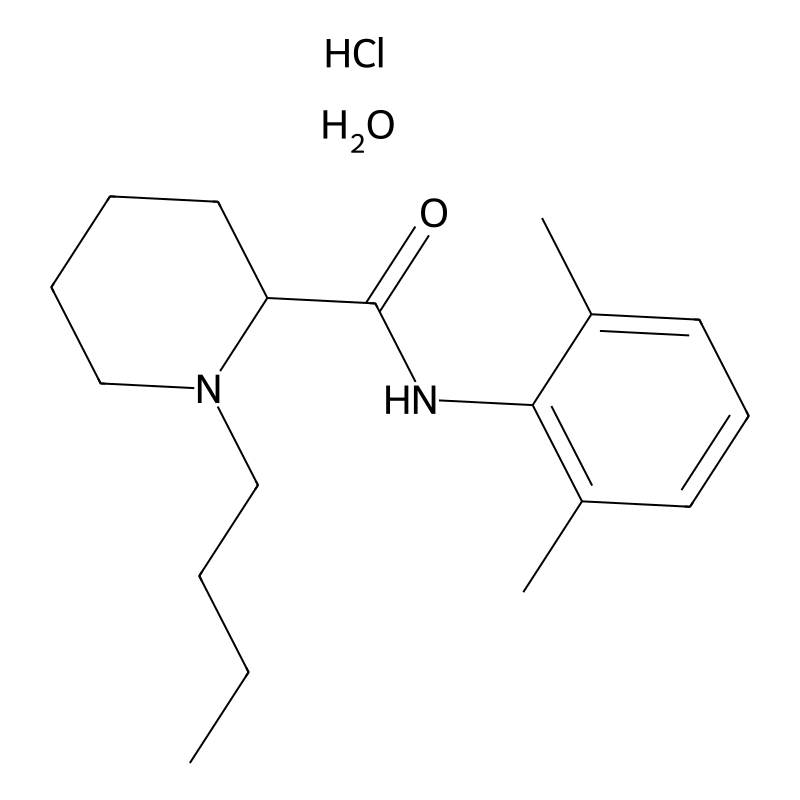Bupivacaine hydrochloride monohydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Analgesic and Anesthetic Properties
Bupivacaine hydrochloride monohydrate is a local anesthetic, meaning it reversibly blocks the conduction of nerve impulses in a specific region of the body. Its mechanism of action involves binding to voltage-gated sodium channels in nerve cell membranes, preventing the influx of sodium ions necessary for the generation and propagation of action potentials. This results in a loss of sensation and prevents the perception of pain .
Bupivacaine shows several properties that make it valuable for scientific research applications:
- Potency: It is approximately four times more potent than lidocaine, another commonly used local anesthetic, providing prolonged duration of action .
- Selectivity: It exhibits a greater selectivity for sensory nerves compared to motor nerves, minimizing the risk of motor block .
- Minimal Vasoconstrictor Need: Unlike some local anesthetics, bupivacaine often does not require the co-administration of a vasoconstrictor, which can have undesirable side effects .
These characteristics make bupivacaine a valuable tool for researchers studying pain mechanisms, surgical anesthesia, and postoperative pain management.
Research Applications
Bupivacaine hydrochloride monohydrate is widely used in various scientific research applications, including:
- Preclinical pain research: Investigating the effects of bupivacaine on specific nerve pathways involved in pain perception .
- Animal models of chronic pain: Studying the effectiveness of bupivacaine in alleviating chronic pain conditions in animal models .
- Clinical trials for new pain management strategies: Evaluating the efficacy and safety of different formulations and administration methods of bupivacaine for post-surgical pain control, such as liposomal bupivacaine and bupivacaine implants .
- Studying the effects of bupivacaine on nerve function: Investigating the potential neurotoxic effects of bupivacaine at high doses or with repeated administration .
Bupivacaine hydrochloride monohydrate is a local anesthetic belonging to the amide class, characterized by its long duration of action. The chemical formula for this compound is C₁₈H₃₁ClN₂O₂, and it is commonly recognized by its systematic name, 1-butyl-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide. This compound is typically used in medical settings to provide anesthesia during surgical procedures or pain management interventions. The monohydrate form indicates the presence of one molecule of water associated with each molecule of bupivacaine hydrochloride, which can influence its solubility and stability in formulations .
The primary biological activity of bupivacaine hydrochloride monohydrate is its function as a local anesthetic. It exerts its effects by blocking voltage-gated sodium channels, which prevents the propagation of action potentials in neurons. This mechanism results in a loss of sensation in the targeted area. Bupivacaine also has adrenergic antagonist properties and can inhibit cholinesterase activity, contributing to its analgesic effects . Its long duration of action makes it particularly useful for procedures requiring extended anesthesia.
Bupivacaine hydrochloride monohydrate can be synthesized through several methods, typically involving the reaction of 2,6-dimethylaniline with piperidine derivatives and butyryl chloride. The general synthetic route includes:
- Formation of the Piperidine Derivative: Reacting piperidine with an appropriate acyl chloride.
- N-Alkylation: Introducing a butyl group to form the final bupivacaine structure.
- Hydrochloride Salt Formation: Treating the base product with hydrochloric acid to yield bupivacaine hydrochloride.
- Crystallization: Isolating the monohydrate form through controlled crystallization techniques .
Bupivacaine hydrochloride monohydrate is widely used in clinical practice for various applications, including:
- Surgical Anesthesia: Administered for regional anesthesia in surgeries such as cesarean sections and orthopedic procedures.
- Pain Management: Utilized in postoperative pain management protocols.
- Epidural Anesthesia: Commonly employed for epidural blocks during labor and delivery .
Interaction studies involving bupivacaine hydrochloride monohydrate have demonstrated its potential interactions with other medications and physiological processes:
- Drug Interactions: Co-administration with other anesthetics or sedatives may enhance sedative effects or increase the risk of systemic toxicity.
- Physiological Interactions: Its use may affect cardiovascular function, particularly at higher doses, leading to potential arrhythmias or hypotension .
Bupivacaine hydrochloride monohydrate shares similarities with other local anesthetics but possesses unique characteristics that distinguish it from them. Below is a comparison table highlighting some similar compounds:
| Compound Name | Duration of Action | Potency | Unique Features |
|---|---|---|---|
| Bupivacaine | Long | High | Greater cardiotoxicity compared to others |
| Ropivacaine | Moderate | Moderate | Less potent than bupivacaine; lower cardiotoxicity |
| Lidocaine | Short | Moderate | Rapid onset; less effective for prolonged anesthesia |
| Mepivacaine | Intermediate | Moderate | Intermediate duration; less vasodilatory effects |
GHS Hazard Statements
H300+H310+H330 (95%): Fatal if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H300 (97.5%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (95%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (95%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Acute Toxic








